![molecular formula C21H22N2O5S B2379421 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide CAS No. 919019-83-3](/img/structure/B2379421.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with an indoline sulfonamide, making it a subject of extensive research for its biological and chemical properties.
准备方法
The synthesis of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a nucleophilic substitution reaction (S_N2) of 3,4-dihydroxy-5-carbaldehyde with dibromomethane . The resulting benzo[d][1,3]dioxole-5-carbaldehyde is then subjected to further reactions to introduce the indoline and sulfonamide groups. Industrial production methods may involve the use of palladium-catalyzed C-N cross-coupling reactions to efficiently construct the desired molecular framework .
化学反应分析
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH_4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
作用机制
The mechanism by which 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide exerts its effects is primarily through the inhibition of key molecular targets involved in cell growth and proliferation. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of microtubules and tubulin . The compound’s interaction with these molecular targets disrupts the normal function of microtubules, leading to the inhibition of cell division and the induction of programmed cell death.
相似化合物的比较
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide can be compared to other similar compounds, such as:
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzo[d][1,3]dioxole core and have been studied for their anticancer properties.
Benzodioxole derivatives: These compounds exhibit a broad spectrum of biological activities, including antihypertensive, anti-inflammatory, and antitumor effects.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are not observed in other related compounds.
属性
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c24-21(15-5-8-19-20(12-15)28-13-27-19)23-10-9-14-11-17(6-7-18(14)23)29(25,26)22-16-3-1-2-4-16/h5-8,11-12,16,22H,1-4,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVSFGNKOCDQLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B2379339.png)

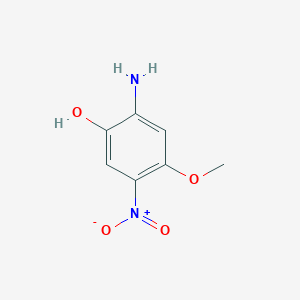
![(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2379344.png)
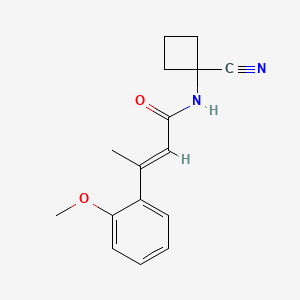
![4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2379351.png)
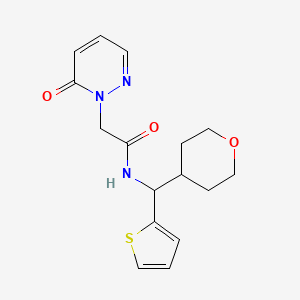
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2379353.png)
![2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2379354.png)
![1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2379355.png)
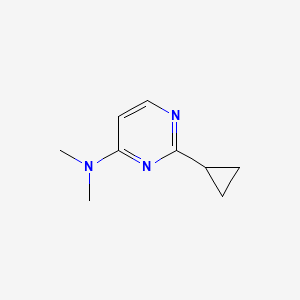
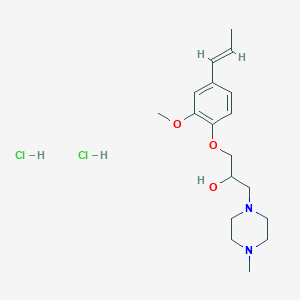
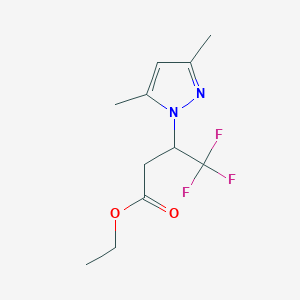
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2379361.png)
